

In-Depth Technical Guide: In Vitro Biological Targets of AD4

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Compound of Interest

Compound Name: AD4

Cat. No.: B12377212

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Core Topic: AD4, an Artemisinin-Derived PROTAC for Targeted PCLAF Degradation

This technical guide provides a comprehensive overview of the in vitro biological targets and mechanism of action of **AD4**, a novel artemisinin-derived Proteolysis Targeting Chimera (PROTAC). **AD4** has been identified as a potent and effective degrader of the PCNA clamp associated factor (PCLAF), leading to antitumor activity. This document details the quantitative data, experimental protocols, and signaling pathways associated with **AD4**'s function.

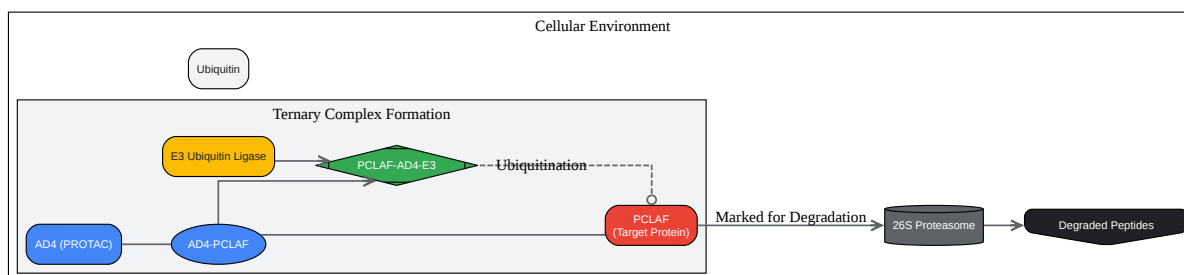
Quantitative Data Summary

The efficacy of **AD4** has been quantified through various in vitro assays, primarily in the RS4;11 human B-cell precursor leukemia cell line. The key performance metrics are summarized below for clear comparison.

Parameter	Cell Line	Value	Description	Reference
IC ₅₀ (Anti-proliferative Activity)	RS4;11	0.6 nM	Concentration of AD4 that inhibits cell growth by 50%.	[1]
DC ₅₀ (PCLAF Degradation)	RS4;11	Not explicitly stated in abstract; requires full text.	Concentration of AD4 that induces 50% degradation of PCLAF protein.	
D _{max} (PCLAF Degradation)	RS4;11	Not explicitly stated in abstract; requires full text.	Maximum percentage of PCLAF protein degradation achieved with AD4.	
Parent Compound IC ₅₀ (SM1044)	RS4;11	~7.2 nM (calculated from 12-fold improvement)	Anti-proliferative activity of the parent artemisinin derivative.	[1]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

AD4 is a heterobifunctional molecule designed to induce the selective degradation of PCLAF. It functions by forming a ternary complex, bringing together the PCLAF protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of PCLAF with ubiquitin, marking it for destruction by the cell's proteasome. The degradation of PCLAF disrupts downstream signaling, leading to cell cycle arrest and antitumor effects.

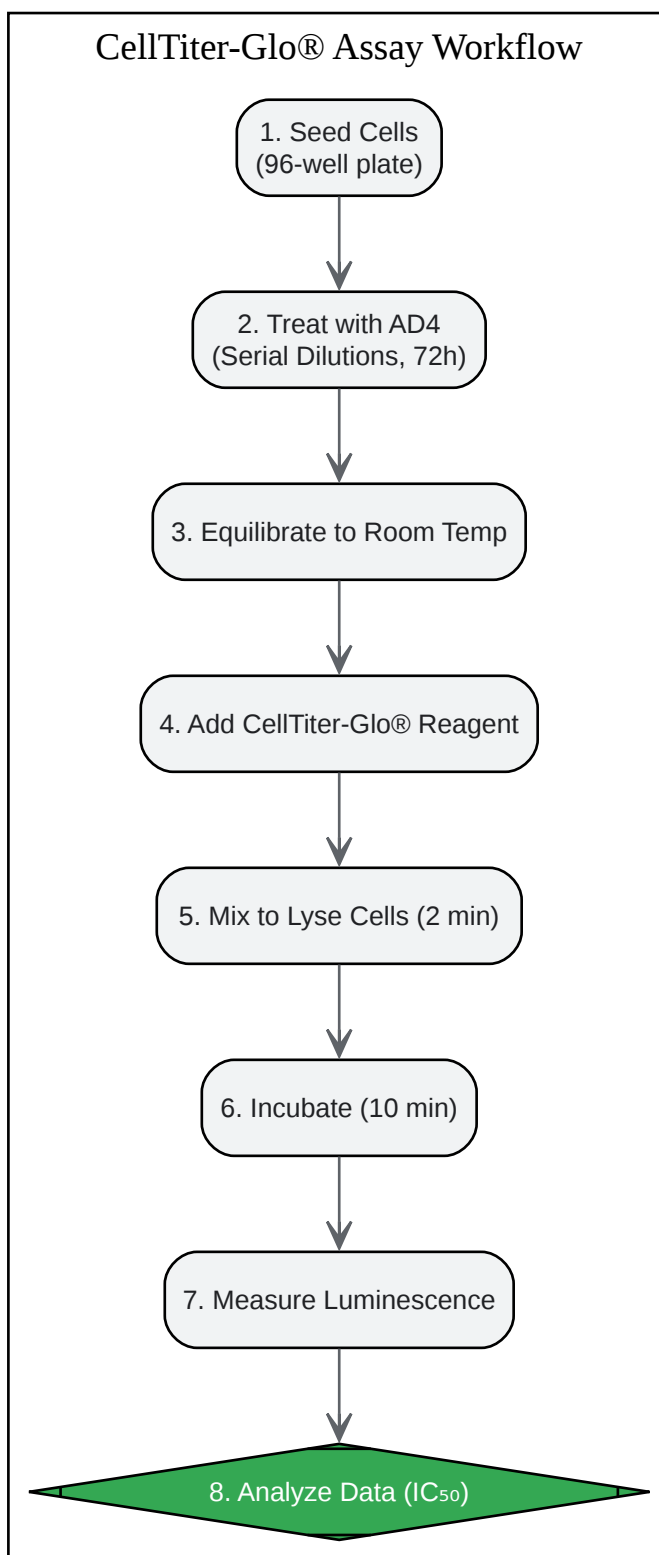
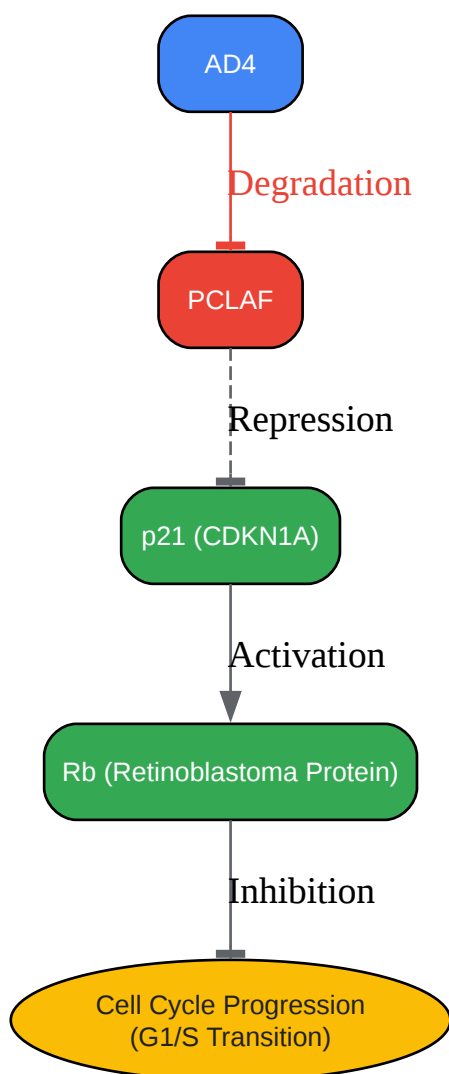


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Caption: Mechanism of action of the **AD4** PROTAC, leading to PCLAF degradation.

Downstream Signaling Pathway: Activation of the p21/Rb Axis

The degradation of PCLAF by **AD4** has a significant impact on cell cycle regulation. PCLAF is known to be involved in cell proliferation and DNA repair. Its removal leads to the activation of the p21/Rb signaling axis, a critical pathway for tumor suppression. This activation results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]



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References

- 1. medchemexpress.com [medchemexpress.com]
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